

In-Depth Technical Guide to the ^1H NMR Spectrum of Methyl 4-oxocyclohexanecarboxylate

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Compound of Interest

Compound Name: Methyl 4-oxocyclohexanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **Methyl 4-oxocyclohexanecarboxylate**. The document details the chemical shifts, coupling constants, and signal multiplicities, supported by a detailed experimental protocol and a visual representation of the proton assignments.

^1H NMR Spectral Data

The ^1H NMR spectrum of **Methyl 4-oxocyclohexanecarboxylate** exhibits distinct signals corresponding to the different proton environments in the molecule. The quantitative data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz), are summarized in the table below. The spectrum is typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Proton Assignment	Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Integration
H-1 (methine)	~2.55	quintet	1H	
H-2, H-6 (axial)	~2.10	m	2H	
H-2, H-6 (equatorial)	~2.35	m	2H	
H-3, H-5 (axial)	~2.30	m	2H	
H-3, H-5 (equatorial)	~2.50	m	2H	
-OCH ₃ (methyl ester)	3.68	s	3H	

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The assignments for the axial and equatorial protons on the cyclohexane ring are based on typical shielding and deshielding effects observed in similar systems and may require two-dimensional NMR techniques for unambiguous confirmation.

Structural and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of **Methyl 4-oxocyclohexanecarboxylate** with the proton assignments used in the data table.

Caption: Chemical structure of **Methyl 4-oxocyclohexanecarboxylate** with proton numbering.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of **Methyl 4-oxocyclohexanecarboxylate**.

3.1. Sample Preparation

- Weighing: Accurately weigh approximately 10-20 mg of **Methyl 4-oxocyclohexanecarboxylate** into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference to the vial.
- Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.
- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

3.2. Instrument Setup and Data Acquisition

- Spectrometer: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.
- Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.
- Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
- Shimming: Shim the magnetic field to achieve a homogeneous field and sharp, symmetrical NMR signals. This is a critical step to obtain high-quality spectra.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
 - Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
 - Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
 - Acquisition Time: A typical acquisition time is 2-4 seconds.

- Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

3.3. Data Processing and Analysis

- Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
- Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
- Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak.
- Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for each signal. Assign the peaks to the corresponding protons in the molecule based on their chemical environment, multiplicity, and integration.

This comprehensive guide provides the necessary data and protocols for the analysis of the ^1H NMR spectrum of **Methyl 4-oxocyclohexanecarboxylate**, serving as a valuable resource for researchers and professionals in the field of drug development and chemical analysis.

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